SU14813 - 452105-23-6

SU14813

Catalog Number: EVT-254925
CAS Number: 452105-23-6
Molecular Formula: C23H27FN4O4
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SU14813 is a small molecule identified from the same chemical library as sunitinib. [] It functions as a multitargeted receptor tyrosine kinase (RTK) inhibitor. [, , ] This class of compounds plays a critical role in scientific research, particularly in understanding and developing potential treatments for diseases like cancer.

Sunitinib

Compound Description: Sunitinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-KIT), and FLT3. It is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors (GIST). []

Docetaxel

Compound Description: Docetaxel is a chemotherapy medication used to treat various cancers, including breast, prostate, lung, and stomach cancers. It works by interfering with the growth and division of cancer cells. []

Relevance: Although not structurally related to SU14813, docetaxel is mentioned in the context of combination therapy. [] Preclinical studies demonstrated that combining SU14813 with docetaxel significantly enhanced the inhibition of tumor growth and improved survival in mice compared to either agent alone, suggesting a synergistic effect. []

AMD3100

Compound Description: AMD3100 (plerixafor) is a bicyclam molecule that acts as a CXCR4 antagonist, blocking the binding of stromal cell-derived factor-1 (SDF-1) to its receptor. [] This interaction is involved in the homing and mobilization of hematopoietic stem cells (HSCs). []

Relevance: AMD3100 was investigated alongside SU14813 in a study evaluating the role of CXCR4 inhibition in a laser-induced choroidal neovascularization (CNV) model. [] While both compounds target different pathways involved in angiogenesis, the study aimed to compare their efficacy in preventing and treating CNV. []

Source and Classification

SU14813 was synthesized during research aimed at discovering effective treatments for various malignancies. Its classification as a tyrosine kinase inhibitor positions it within a critical group of cancer therapeutics that target signaling pathways involved in tumor growth and metastasis. The molecular formula for SU14813 is C23H27FN4O4C_{23}H_{27}FN_{4}O_{4} for the free base form, or C23H27FN4O4C4H4O4C_{23}H_{27}FN_{4}O_{4}\cdot C_{4}H_{4}O_{4} for its maleate salt form .

Synthesis Analysis

The synthesis of SU14813 involves several key steps that utilize established organic chemistry techniques. The compound features an indolin-2-one core, which is a common scaffold in antitumor agents.

Synthesis Method

  1. Starting Materials: The synthesis begins with indoline-2,3-dione, which undergoes nucleophilic addition with various ethanones to form key intermediates.
  2. Elimination Reaction: Water is eliminated from the intermediate to yield the desired structure.
  3. Final Modifications: Further reactions involve modifications to enhance the pharmacological properties, such as substituting functional groups to improve solubility and potency.

The synthesis parameters include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of SU14813 is characterized by several functional groups that contribute to its biological activity:

Structural Data

The detailed structural analysis reveals that SU14813 adopts a specific three-dimensional conformation that is crucial for its interaction with tyrosine kinases .

Chemical Reactions Analysis

SU14813 primarily participates in competitive inhibition reactions where it binds to the active sites of receptor tyrosine kinases, preventing their activation by endogenous ligands.

Key Reactions

  1. Inhibition of Phosphorylation: SU14813 effectively inhibits phosphorylation of VEGFR-2, PDGFR-beta, and FLT3 in cellular models.
  2. Cell Proliferation Assays: In vitro studies demonstrate that SU14813 can significantly reduce ligand-dependent and independent proliferation of endothelial and tumor cells expressing these receptors .
Mechanism of Action

The mechanism of action for SU14813 involves the selective inhibition of multiple receptor tyrosine kinases, which play significant roles in angiogenesis and tumor progression.

Detailed Mechanism

  1. Binding Affinity: SU14813 binds competitively to the ATP-binding site of target kinases.
  2. Signal Transduction Interference: By inhibiting these kinases, SU14813 disrupts downstream signaling pathways that promote cell proliferation and survival.
  3. Antitumor Effects: The compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis in xenograft models .
Physical and Chemical Properties Analysis

SU14813 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 426.49 g/mol.
  • Solubility: Demonstrates moderate solubility in organic solvents; modifications are made to enhance aqueous solubility for therapeutic use.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy.

These properties are essential for determining the formulation strategies for clinical applications .

Applications

SU14813 has potential applications in oncology due to its ability to inhibit multiple signaling pathways involved in cancer progression.

Scientific Applications

  1. Cancer Therapy: Currently under evaluation in clinical trials for efficacy against various cancers, including renal cell carcinoma and gastrointestinal stromal tumors.
  2. Combination Therapy: Preliminary studies suggest enhanced effectiveness when combined with other chemotherapeutic agents like docetaxel, leading to improved tumor regression and patient survival rates .
  3. Research Tool: As a research compound, SU14813 serves as a valuable tool for studying receptor tyrosine kinase signaling pathways and their roles in cancer biology.

The ongoing research into SU14813 highlights its potential as a versatile agent in cancer treatment strategies, aiming at improving patient outcomes through targeted therapy approaches .

Properties

CAS Number

452105-23-6

Product Name

SU14813

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C23H27FN4O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1

InChI Key

CTNPALGJUAXMMC-PMFHANACSA-N

SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Synonyms

5-((5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
SU 14813
SU-14813
SU14813

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.